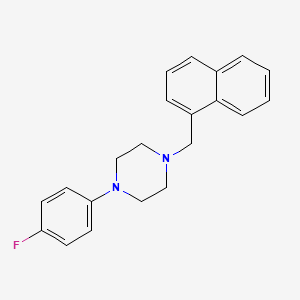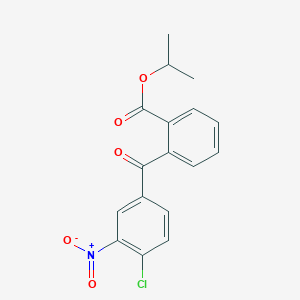![molecular formula C18H27N3O4 B5649092 1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5649092.png)
1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]-3-oxopropyl}-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of molecules that exhibit significant synthetic and biological interest due to their heterocyclic framework and functional group diversity. The presence of morpholine and pyrrolidine rings suggests versatility in chemical reactivity and potential for bioactivity.
Synthesis Analysis
Synthesis of related heterocyclic compounds often involves Lewis acid-catalyzed reactions, with pyrrolidine and tetrahydroquinoline derivatives being prepared through reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates in the presence of Lewis acids, depending on the electronic nature of the reactants (Lu & Shi, 2007). Novel synthetic methods for creating compounds with morpholinyl or pyrrolidinyl groups involve reactions of corresponding hydroxyindoles with enamines (Hayashi et al., 2004).
Molecular Structure Analysis
The structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide insights into crystallographic and molecular properties, revealing monoclinic and orthorhombic crystals with specific bond lengths and angles, highlighting the importance of hydrogen bonding (Nelson et al., 1988).
Chemical Reactions and Properties
The compound's reactivity can be inferred from studies on similar molecules, where reactions with dichlorocarbene lead to different derivatives, indicating a potential for diverse chemical transformations (Yamagata et al., 1992).
Physical Properties Analysis
While specific studies on the physical properties of this compound are not directly available, related research on pyridinones and their derivatives, such as lipophilicity, solubility, and crystal structure, provides a basis for understanding the physical characteristics that might be expected (Zhang et al., 1991).
特性
IUPAC Name |
1-[3-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c22-14-16-13-21(12-15(16)11-19-7-9-25-10-8-19)18(24)4-6-20-5-2-1-3-17(20)23/h1-3,5,15-16,22H,4,6-14H2/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBISMMOWFBVYJP-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(CC2CO)C(=O)CCN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H]2CN(C[C@@H]2CO)C(=O)CCN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl]pyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5649013.png)
![(3R*,4S*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5649028.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5649036.png)
![1,3-dimethyl-6-(2-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5649044.png)
![8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649052.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5649061.png)
![2-fluoro-6-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5649067.png)
![(1S,9R)-11-(3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5649068.png)

![5-methyl-7-propyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5649086.png)


![[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B5649106.png)
![1-(cyclobutylcarbonyl)-4-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)piperidine](/img/structure/B5649119.png)